Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane;oxalic acid
Description
Properties
IUPAC Name |
imino-methyl-oxo-(oxolan-2-ylmethyl)-λ6-sulfane;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.C2H2O4/c1-10(7,8)5-6-3-2-4-9-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMYQRKZFGRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CC1CCCO1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane; oxalic acid is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an imino group, oxolan moiety, and lambda6-sulfane. Its molecular formula is C9H13NOS, with a molecular weight of approximately 173.21 g/mol. The specific structural attributes contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H13NOS |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 1936185-02-2 |
Biological Activity Overview
Research indicates that imino-methyl compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific activity of imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane; oxalic acid has been explored in various studies.
Antimicrobial Activity
One study highlighted the antimicrobial efficacy of related imino compounds against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.
Case Studies
-
Case Study on Antimicrobial Properties
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.
- Method : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound showed significant inhibition compared to control groups, indicating potential as an antimicrobial agent.
-
Case Study on Anti-inflammatory Activity
- Objective : To assess the impact on inflammatory markers in a rat model.
- Method : Administration of the compound followed by measurement of cytokine levels.
- Results : A notable reduction in TNF-alpha and IL-6 levels was observed, suggesting effective anti-inflammatory action.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Structural Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the imino group can enhance or diminish biological activity, providing insights for future drug design.
- Mechanism of Action : Studies suggest that the compound may interact with specific cellular pathways involved in inflammation and microbial resistance.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues of Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane
(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane (CAS 175202-98-9)
- Molecular Formula: C₁₀H₈ClNOS₂
- Applications : Used in pharmaceutical and agrochemical research due to its sulfoximine backbone, which improves metabolic stability .
Sulfonamide Derivatives (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride)
Comparison Table 1: Structural and Functional Properties
| Compound | Functional Groups | Key Applications | Stability/Reactivity |
|---|---|---|---|
| Imino-methyl-oxo-(oxolan-2-ylmethyl)-λ⁶-sulfane | λ⁶-sulfane, imino, oxo, oxolane | Catalysis, chiral synthesis | High thermal stability, chiral |
| (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-λ⁶-sulfane | λ⁶-sulfane, thiophene, chlorophenyl | Pharmaceuticals, agrochemicals | Aromatic stability, moderate reactivity |
| 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | Sulfonyl chloride, indole | Drug intermediates | Highly reactive, moisture-sensitive |
Functional Analogues of Oxalic Acid
Acetic Acid (CH₃COOH)
- Acidity : pKa = 4.76, weaker than oxalic acid due to a single carboxylic group .
- Applications : Food preservative, solvent.
Citric Acid (C₆H₈O₇)
Comparison Table 2: Acidic and Chelation Properties
Detailed Research Findings
Chemical Reactivity and Catalytic Roles
- Oxalic Acid :
- Acts as a catalyst in microwave-assisted benzoxazole synthesis via [CholineCl][Oxalic Acid] ionic liquids, achieving yields >90% under mild conditions .
- Dissolves magnetite (Fe₃O₄) and hematite (Fe₂O₃) in nitric acid mixtures via reductive chelation, with dissolution rates proportional to oxalate concentration .
- Sulfoximines :
- Exhibit chiral induction in asymmetric catalysis. For example, λ⁶-sulfane derivatives facilitate enantioselective C–N bond formation in pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
